molecular formula MoO4Rb2 B1680191 Rubidium molybdate CAS No. 13718-22-4

Rubidium molybdate

Cat. No.: B1680191
CAS No.: 13718-22-4
M. Wt: 330.9 g/mol
InChI Key: YCRIIGHBJCKMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubidium molybdate (CAS 13718-22-4) is an inorganic compound with the molecular formula Rb₂MoO₄ and a molecular weight of 330.88 g/mol. It is characterized as a white crystalline powder . This compound is of significant interest in advanced materials research, particularly in the development of functional inorganic materials. Compounds in the this compound family have been synthesized and studied for their framework crystal structures, where cavities within the structure can allow for mobile alkali metal cations, leading to properties such as ionic conductivity . Research into complex molybdates shows they are investigated for valuable functional properties, including acting as ionic conductors . Furthermore, molybdate compounds, in general, are recognized as crucial industrial materials due to their good electroactive ability and thermal stability, finding applications in areas such as catalysis . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product should be stored at room temperature and protected from light to ensure long-term stability .

Properties

IUPAC Name

dioxido(dioxo)molybdenum;rubidium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.4O.2Rb/q;;;2*-1;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRIIGHBJCKMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Rb+].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoO4Rb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name Rubidium molybdate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15275
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13718-22-4
Record name Dirubidium molybdate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium molybdate can be synthesized through several methods. One common laboratory method involves the reaction of rubidium carbonate (Rb₂CO₃) with molybdenum trioxide (MoO₃) at high temperatures. The reaction is as follows: [ Rb₂CO₃ + MoO₃ \rightarrow Rb₂MoO₄ + CO₂ ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of rubidium hydroxide (RbOH) and molybdenum trioxide. The reaction is carried out at elevated temperatures to ensure complete conversion: [ 2 RbOH + MoO₃ \rightarrow Rb₂MoO₄ + H₂O ]

Chemical Reactions Analysis

Types of Reactions: Rubidium molybdate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.

    Substitution: this compound can participate in substitution reactions where rubidium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Reactions with other alkali metal salts can lead to the formation of mixed molybdates.

Major Products:

    Oxidation: Higher oxidation state molybdenum compounds.

    Reduction: Lower oxidation state molybdenum compounds.

    Substitution: Mixed alkali metal molybdates.

Scientific Research Applications

Chemical Applications

Catalysis
Rubidium molybdate serves as a catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to facilitate these reactions is attributed to the molybdenum component, which is essential for the functioning of various enzymes involved in biochemical pathways .

Reactions Overview

  • Oxidation: Can be oxidized to form higher oxidation state compounds using strong oxidizing agents like potassium permanganate.
  • Reduction: Can be reduced under specific conditions to yield lower oxidation state molybdenum compounds, often using hydrogen gas or sodium borohydride as reducing agents.
  • Substitution: Engages in substitution reactions where rubidium ions are replaced by other cations, allowing for the synthesis of mixed molybdates.

Biological Applications

Enzyme Interactions
Research indicates that this compound may influence biological processes through its role as a source of molybdate ions, which are crucial for the activity of molybdenum cofactor-dependent enzymes. These enzymes play vital roles in nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Medical Imaging and Therapeutics
Ongoing studies are investigating the potential of this compound in medical imaging, particularly as a tracer in positron emission tomography (PET). The unique properties of rubidium isotopes may enhance imaging techniques, providing clearer insights into physiological processes .

Industrial Applications

Specialty Glass and Ceramics
this compound is utilized in the production of specialty glasses and ceramics due to its thermal stability and optical properties. Its incorporation into glass matrices can improve durability and resistance to thermal shock .

Electronics
In electronics, this compound is explored for its potential use in components like photoelectric cells and quantum computing devices. The compound's unique electronic properties make it suitable for applications requiring precise signal generation and processing capabilities .

Material Science Applications

Ferroelectric Materials
Research has highlighted this compound's potential in developing ferroelectric materials. Specifically, lithium this compound has demonstrated promising ferroelectric properties, which could lead to advancements in electronic devices.

Nuclear Research
this compound is relevant in nuclear fuel research, particularly concerning interactions between nuclear oxide fuels and their fission products. Understanding these interactions is critical for improving the safety and efficiency of nuclear reactors.

Comparative Analysis with Other Molybdates

This compound can be compared with other alkali metal molybdates based on their properties and applications:

CompoundSolubilityKey ApplicationsUnique Features
Lithium MolybdateHighChemical synthesisHigh solubility
Sodium MolybdateModerateIndustrial applicationsCost-effective
Potassium MolybdateModerateFertilizers, corrosion inhibitorsCommonly used in agriculture
Cesium MolybdateLowSpecialty applicationsHigh density
This compound IntermediateElectronics, specialty glassesUnique thermal stability

Case Study 1: Medical Imaging

A study investigated the use of rubidium-82 produced from rubidium salts as a blood flow tracer in PET imaging. The results indicated enhanced imaging quality compared to traditional tracers, highlighting rubidium's potential therapeutic applications .

Case Study 2: Ferroelectric Properties

Research into lithium this compound revealed its ferroelectric characteristics at certain temperatures, suggesting applications in memory storage devices and sensors. The study focused on the relationship between structural properties and electrical performance.

Mechanism of Action

The mechanism by which rubidium molybdate exerts its effects involves its interaction with various molecular targets. In catalytic processes, it facilitates the transfer of electrons, thereby accelerating chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Alkali Metal Molybdates

Alkali metal molybdates (e.g., Na₂MoO₄, K₂MoO₄, Cs₂MoO₄) share the general formula A₂MoO₄ but exhibit variations in hydration states, solubility, and crystal structures due to cation size differences:

Property Sodium Molybdate (Na₂MoO₄) Rubidium Molybdate (Rb₂MoO₄) Cesium Molybdate (Cs₂MoO₄)
Hydration Trihydrate (Na₂MoO₄·3H₂O) Anhydrous Anhydrous
Solubility (g/100g) ~65 (20°C) 67.88 (18°C) Lower than Rb₂MoO₄*
Crystal System Orthorhombic Monoclinic/Orthorhombic Similar to Rb₂MoO₄

*Exact solubility data for Cs₂MoO₄ is unavailable in the provided evidence.

  • Structural Trends : The ionic radius of Rb⁺ (1.52 Å) bridges the smaller K⁺ (1.38 Å) and larger Cs⁺ (1.67 Å), leading to intermediate lattice parameters. This compound’s anhydrous nature distinguishes it from sodium molybdate, which often crystallizes as a trihydrate .

Thorium-Containing Rubidium Molybdates

Rubidium thorium molybdates (e.g., Rb₈Th(MoO₄)₆, Rb₂Th(MoO₄)₃) demonstrate structural diversity dependent on the Rb/Th ratio :

Compound Dimensionality Structural Features
Rb₈Th(MoO₄)₆ 0D (clusters) Isolated [Th(MoO₄)₆]⁸⁻ clusters
Rb₂Th(MoO₄)₃ 1D (chains) Edge-sharing ThO₈ polyhedra forming chains
Rb₄Th(MoO₄)₄ 2D (sheets) Layered Th-O-Mo networks
Rb₄Th₅(MoO₄)₁₂ 3D (framework) Porous framework with Rb⁺ in tunnels

These compounds highlight how increased Rb⁺ content reduces structural dimensionality by disrupting Th-O-Mo linkages.

Transition Metal Molybdates

Transition metal molybdates (e.g., Ag₂MoO₄, Bi₂MoO₆) exhibit distinct electronic and functional properties:

  • Catalytic Activity : La-doped Bi₂MoO₄ demonstrates enhanced photocatalytic efficiency under visible light, whereas Rb₂MoO₄’s catalytic roles remain understudied .

Biological Activity

Rubidium molybdate (Rb2_2MoO4_4) is a compound of increasing interest in biological research due to its unique properties and potential applications in various fields, including biochemistry and medicine. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, metabolic implications, and potential therapeutic uses.

This compound crystallizes in an orthorhombic structure with a space group of Pmcn. Its stability range is reported to be between 230°C and 500°C, with lattice parameters a = 6.460 Å, b = 11.27 Å, and c = 8.185 Å at 520°C . Understanding its structural properties is essential for elucidating its biological interactions.

Cellular Uptake and Dynamics

Research indicates that molybdate ions play a crucial role in cellular metabolism. A study employing fluorescence resonance energy transfer (FRET) imaging demonstrated that molybdate uptake in living HEK-293T cells occurs via a specific membrane transporter, with uptake rates influenced by temperature and the presence of competing ions such as sulfate and oxalate . The findings suggest that molybdate transport is not passive diffusion but rather an active process regulated by specific transport mechanisms.

Metabolic Effects

Molybdate exposure has been linked to metabolic disturbances. In a controlled study on mice, exposure to sodium molybdate resulted in significant alterations in serum metabolites, including increases in 5-aminolevulinic acid and glycolic acid, indicating disruptions in amino acid and lipid metabolism . The integration of elementomic and metabolomic analyses provides insights into how molybdate affects metabolic pathways, potentially through its interaction with other metals like cadmium.

Case Study 1: Molybdate Metabolism in Animal Models

In an eight-week study involving male C57 mice, researchers administered sodium molybdate at doses relevant to human exposure (0.01 and 1 mg/kg/day). The results showed significant changes in blood serum metabolites, highlighting the compound's potential to induce metabolic disorders. Notably, cadmium levels were elevated in urine following molybdate exposure, suggesting a possible interaction between these two elements .

Case Study 2: Molybdate Transport Mechanisms

Another investigation focused on the dynamics of molybdate transport in living cells using FRET imaging techniques. The study revealed that the intracellular concentration of molybdate increased over time when exposed to varying concentrations (0.1–100 µM), with significant changes observed in the fluorescence intensity ratio indicative of molybdate uptake . This underscores the importance of understanding transport mechanisms for potential therapeutic applications.

Data Tables

Study Organism Dose Key Findings
Study 1Mice0.01 & 1 mg/kg/dayAltered serum metabolites; increased cadmium levels
Study 2HEK-293T Cells0.1–100 µMActive transport mechanisms identified; temperature-dependent uptake

Q & A

Q. What are the standard protocols for synthesizing rubidium molybdate compounds, and how do reaction conditions influence crystallinity?

this compound compounds (e.g., Rb₂MoO₄) are typically synthesized via high-temperature solid-state reactions. Stoichiometric mixtures of Rb₂CO₃ and MoO₃ are heated at 600–800°C in platinum crucibles under controlled atmospheric conditions. Excess Rb₂CO₃ may be added to compensate for alkali metal volatility. Post-synthesis, slow cooling enhances crystallinity, while quenching can stabilize metastable phases. Characterization via powder X-ray diffraction (PXRD) is critical to verify phase purity, with Rietveld refinement used to resolve structural ambiguities .

Q. How can vibrational spectroscopy (Raman/IR) determine the coordination geometry of MoO₄²⁻ units in this compound?

MoO₄²⁻ tetrahedra exhibit distinct Raman and IR bands corresponding to symmetric/asymmetric stretching (ν₁, ν₃) and bending (ν₂, ν₄) modes. For Rb₂MoO₄, Raman peaks near 890–920 cm⁻¹ (ν₁) and 320–350 cm⁻¹ (ν₂) confirm tetrahedral symmetry. Deviations in peak splitting or shifts indicate distortions due to cation interactions (e.g., Rb⁺···O bonding) or phase transitions. Nuclear-site group analysis, considering space group symmetries (e.g., C2/c for Rb₂Th(MoO₄)₃), helps assign vibrational modes to specific Wyckoff positions .

Advanced Research Questions

Q. How does the Rb/Mo ratio influence structural dimensionality in rubidium thorium molybdates, and what experimental methods validate these trends?

In the homologous series [Rb₂MoO₄]ₓ[Th(MoO₄)₂]ᵧ, increasing the Rb/Mo ratio (x/y) reduces structural dimensionality. For example:

  • x/y = 0 : 3D framework (Th(MoO₄)₂).
  • x/y = 0.4 : 2D sheets with Rb⁺-occupied tunnels (Rb₄Th₅(MoO₄)₁₂).
  • x/y = 4 : 0D clusters (Rb₈Th(MoO₄)₆). Single-crystal XRD and bond-valence-sum (BVS) calculations reveal that Rb⁺ incorporation disrupts Th–O–Mo linkages, lowering connectivity. Electron density maps further illustrate polyhedral distortions .

Q. What mechanisms drive phase transitions in Rb₂MoO₄ at elevated temperatures, and how are these studied experimentally?

Rb₂MoO₄ undergoes sequential phase transitions:

  • <230°C : Monoclinic (C2/m).
  • 230–500°C : Orthorhombic (Pmcn).
  • >500°C : Hexagonal (P3m1). High-temperature PXRD and differential scanning calorimetry (DSC) track lattice parameter changes (e.g., a = 6.46 Å to 6.54 Å at 500°C) and enthalpy shifts. In-situ Raman spectroscopy detects MoO₄²⁻ symmetry alterations during transitions, correlating with structural rearrangements .

Q. How do discrepancies in reported transition temperatures for K₂MoO₄ and Rb₂MoO₄ arise, and what methodologies resolve them?

Discrepancies (e.g., Rb₂MoO₄ transition at 500°C vs. 512°C) stem from differing experimental setups (e.g., heating rates, sample purity). Controlled studies using in-situ Guinier cameras with Pt-Rh sample holders and calibrated thermocouples minimize errors. For example, K₂MoO₄ transitions at 440°C (this work) vs. 475°C (Schmitz-Dumont, 1951), highlighting the need for standardized thermal protocols .

Data Contradiction Analysis

Q. Why do structural studies of Rb₂MoO₄ report conflicting space groups (e.g., C2/c vs. Pmcn), and how can these be reconciled?

Apparent contradictions arise from polymorphism or subtle differences in synthesis conditions. For instance, Rb₂Th(MoO₄)₃ adopts C2/c symmetry due to edge-sharing ThO₈ polyhedra, whereas Rb₄Th(MoO₄)₄ (Pmcn) lacks Th–Th connectivity. High-resolution synchrotron XRD and neutron diffraction clarify space group assignments by resolving oxygen positional disorder and cation occupancy .

Methodological Recommendations

  • Synthesis : Use excess Rb₂CO₃ (5–10 mol%) to counter volatility and ensure stoichiometry .
  • Characterization : Pair PXRD with spectroscopic methods (Raman/IR) and thermal analysis (DSC/TGA) for comprehensive phase identification .
  • Data Interpretation : Apply group theory (e.g., factor group analysis) to assign vibrational modes and validate structural models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.